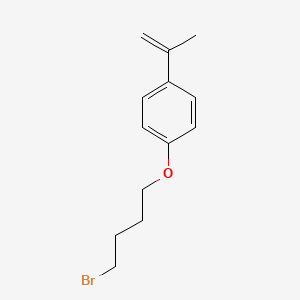
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one typically involves the reaction of a thiazolidine derivative with a pyrrolidinone derivative under specific conditions. One common method involves the use of a base to facilitate the nucleophilic attack of the thiazolidine on the carbonyl group of the pyrrolidinone, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary but often include interactions with key amino acid residues or metal ions within the target protein.
相似化合物的比较
Similar Compounds
Hydroxymethyl pyrrolidines: These compounds share a similar pyrrolidine core but differ in their functional groups and overall structure.
Thiazolidine derivatives: Compounds with a thiazolidine ring but different substituents or additional functional groups.
Uniqueness
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one is unique due to its specific combination of a thiazolidine ring and a pyrrolidinone ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
600156-84-1 |
|---|---|
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC 名称 |
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2S/c11-7-2-1-6(9-7)8(12)10-3-4-13-5-10/h6H,1-5H2,(H,9,11)/t6-/m0/s1 |
InChI 键 |
ZOXGXFCKWOMIEP-LURJTMIESA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N2CCSC2 |
规范 SMILES |
C1CC(=O)NC1C(=O)N2CCSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


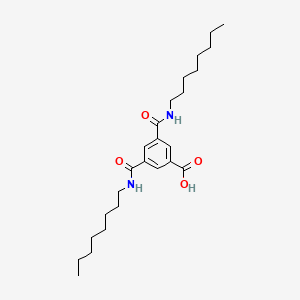
![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)

![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)

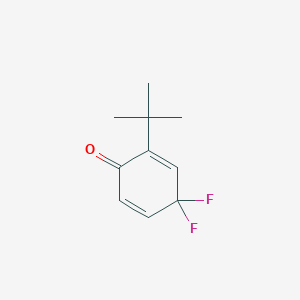
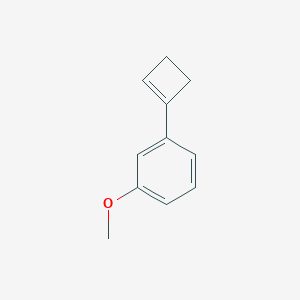
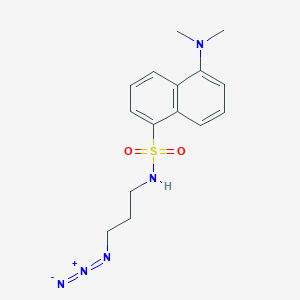
![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
